1-Bromo-4-(propane-1-sulfonyl)benzene

説明

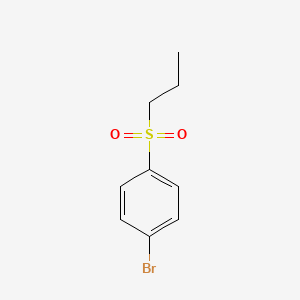

1-Bromo-4-(propane-1-sulfonyl)benzene is a chemical compound . It is used for research and development purposes . The IUPAC name for this compound is 1-bromo-4-(propylsulfonyl)benzene .

Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(propane-1-sulfonyl)benzene is C9H11BrO2S . The InChI code for this compound is 1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-4-(propane-1-sulfonyl)benzene is 263.16 .科学的研究の応用

Organic Synthesis: Building Blocks for Complex Molecules

1-Bromo-4-(propylsulfonyl)benzene: serves as a versatile intermediate in organic synthesis. Its benzylic bromine can undergo various substitution reactions, allowing for the introduction of different functional groups. This compound is particularly useful in the synthesis of complex molecules where the sulfonyl group can act as a directing group for further functionalization .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound’s structural motif is valuable for drug design. The sulfonyl group is a common feature in many pharmaceuticals due to its ability to bind to various biological targets. Researchers can modify the propyl chain or the benzene ring to create new compounds with potential therapeutic effects .

Material Science: Polymer Precursors

The sulfonyl group in 1-Bromo-4-(propylsulfonyl)benzene can be used to introduce sulfone functionality into polymers. This is significant in material science for creating high-performance polymers with enhanced stability, chemical resistance, and mechanical properties .

Catalysis: Ligand Synthesis

This compound can be employed to synthesize ligands for catalysis. The bromine atom allows for coupling reactions that can attach various metals or other entities, forming part of a catalytic system. Such ligands can be used in asymmetric synthesis, an area of high interest for producing enantiomerically pure substances .

Analytical Chemistry: Chromatographic Standards

Due to its unique structure, 1-Bromo-4-(propylsulfonyl)benzene can be used as a standard in chromatographic analysis. It helps in the calibration of equipment and provides a reference point for the identification of similar compounds in complex mixtures .

Environmental Science: Degradation Studies

The environmental fate of sulfonyl-containing compounds is of great interest. 1-Bromo-4-(propylsulfonyl)benzene can be studied to understand its degradation pathways in various environmental conditions. This research can inform the development of more sustainable chemicals with reduced ecological impact .

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRBENNUDNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616338 | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(propylsulfonyl)benzene | |

CAS RN |

223557-20-8 | |

| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)